ethyl 2-(acetylamino)-6-[(E)-(tert-butylimino)methyl]-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes various functional groups such as an acetylamino group, a tert-butylimino group, a phenylsulfanyl group, and a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. One common route includes:
Formation of the Benzothiophene Core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Phenylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction using a phenylthiol derivative.
Addition of the Acetylamino Group: This step often involves the acylation of an amine group using acetic anhydride or acetyl chloride.
Formation of the Tert-Butylimino Group: This can be done by reacting the intermediate with tert-butyl isocyanide under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, acetyl chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various acylated derivatives.
Scientific Research Applications
ETHYL 2-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of various functional groups with biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: can be compared with other benzothiophene derivatives, such as:
Uniqueness
The presence of the acetylamino group and the tert-butylimino group in ETHYL 2-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE provides unique chemical properties, such as increased stability and specific reactivity, which can be advantageous in various applications.
Properties
Molecular Formula |
C24H28N2O3S2 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
ethyl 2-acetamido-6-(tert-butyliminomethyl)-7-phenylsulfanyl-4,5-dihydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H28N2O3S2/c1-6-29-23(28)19-18-13-12-16(14-25-24(3,4)5)20(30-17-10-8-7-9-11-17)21(18)31-22(19)26-15(2)27/h7-11,14H,6,12-13H2,1-5H3,(H,26,27) |
InChI Key |
KBLVOXBCTSVJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(=C2SC3=CC=CC=C3)C=NC(C)(C)C)NC(=O)C |
Origin of Product |
United States |
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